molecular formula C7H10N2O2 B015672 ethyl 3-methyl-1H-pyrazole-4-carboxylate CAS No. 85290-78-4

ethyl 3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B015672
CAS RN: 85290-78-4
M. Wt: 154.17 g/mol
InChI Key: HHYVTIKYZUMDIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives involves several methods, highlighting the compound's versatility and the interest in its modifications. For instance, an effective route for the synthesis of substituted pyrazole through a 3+2 annulation method was described, involving the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride to produce directly ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, characterized using various spectroscopic methods (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives has been confirmed using single crystal X-ray diffraction studies, revealing that the crystal structure is stabilized by intermolecular hydrogen bond of the type C-H•••O and π•••π stacking interactions. Such studies provide detailed insights into the compound's molecular geometry and electronic structure, contributing significantly to understanding its reactivity and interactions (Naveen et al., 2021).

Chemical Reactions and Properties

Ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives undergo various chemical reactions, demonstrating their reactivity and potential in synthetic chemistry. For example, these derivatives have been involved in regioselective synthesis under conditions such as ultrasound irradiation, showcasing efficient methodologies for creating ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high yields and regioselectivity (Machado et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

ethyl 5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYVTIKYZUMDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005779
Record name Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-1H-pyrazole-4-carboxylate

CAS RN

85290-78-4
Record name 1H-Pyrazole-4-carboxylic acid, 3-methyl-, ethyl ester
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Record name 85290-78-4
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Record name Ethyl 3-methyl-1H-pyrazole-4-carboxylate
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Record name ethyl 3-methyl-1H-pyrazole-4-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of ethyl acetoacetate (8.0 mL, 63 mmol) and dimethylformamide-dimethylacetal (8.3 mL, 63 mmol) is heated to reflux for 1 hour. The reaction mixture is cooled to room temperature and diluted with EtOH (70 mL). Hydrazine hydrate (3.0 mL, 63 mmol) is then added and the reaction is heated at 80° C. for 2 hours. The resultant solution is cooled to room temperature and concentrated in vacuo to afford crude 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester which is used without further purification.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Cheng, Q Wang, J Bao, Y Wu, L Sun… - New Journal of …, 2017 - pubs.rsc.org
… isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands (H2L1, H2L2 and H2L3) were prepared via a two-step process from ethyl 3-methyl-1H-pyrazole-4-carboxylate (1). …
Number of citations: 17 0-pubs-rsc-org.brum.beds.ac.uk
T Nakahata, K Tokumaru, Y Ito, N Ishii, M Setoh… - Bioorganic & Medicinal …, 2018 - Elsevier
… The boronic ester 4 was treated with commercially available ethyl 3-methyl-1H-pyrazole-4-carboxylate 19 to afford esters 20 and 21 (ca.6:1) as a regioisomeric mixture, which were …
A Masih, AK Agnihotri, JK Srivastava… - … of biochemical and …, 2021 - Wiley Online Library
… Initially, the synthesis was started with N-methylation of ethyl 3-methyl-1H-pyrazole-4-carboxylate (1) to afford ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (2). The compound 2 was …
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.6 g, 10 mmol) and naphthalen-1-ylboronic acid (1.8 g, 11 mmol) in DMF (30 mL) were added copper(II) acetate (1.8 g, …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
S Di, R Liu, Z Liu, H Xu, H Zhao, Y Lu, P Qi… - Ecotoxicology and …, 2023 - Elsevier
… Potassium carbonate (1.03 g, 7.39 mmol) was added to a mixture of ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.00 g, 6.16 mmol), iodomethane (1.05 g, 7.39 mmol) and DMF (N,N-…
KM Niedermann - 2012 - research-collection.ethz.ch
The synthesis, characterization and reactivity of electrophilic trifluoromethylating agents based on hypervalent iodine (III) compounds is the topic of the first part of this thesis (Chapter 2). …
Number of citations: 4 www.research-collection.ethz.ch
R Sridhar, G Sivaprasad… - Journal of heterocyclic …, 2004 - Wiley Online Library
A convenient, solvent‐free Vilsmeier reagent is experimented under neat condition (both thermal and microwave conditions). An efficient method for the synthesis of various substituted …
M Zhang, P Liu, R Dang, L Zhang, G Jiang… - Inorganic …, 2021 - ACS Publications
… As shown in Scheme 2, ethyl 3-methyl-1H-pyrazole-4-carboxylate (6.6 g, 42.8 mmol) in anhydrous DMF (100 mL) was added dropwise to a stirring solution of NaH (1.12 g, 46.7 mmol) …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk

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